molecular formula C20H25NO2 B092652 Fomocaine CAS No. 17692-39-6

Fomocaine

Cat. No. B092652
CAS RN: 17692-39-6
M. Wt: 311.4 g/mol
InChI Key: CVHGCWVMTZWGAY-UHFFFAOYSA-N
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Description

Fomocaine is a local anesthetic with a basic ether structure . It is used in gel formulations for the relief of pain associated with burns and wounds . Fomocaine blocks both sodium and calcium voltage-gated ion channel currents .


Molecular Structure Analysis

Fomocaine has a molecular formula of C20H25NO2 . Its molecular weight is 311.43 and it has a linear structure .

Scientific Research Applications

  • Dermatological Applications and Structural Modifications : Fomocaine is used in dermatological practice for surface anesthesia. Researchers have modified its structure to improve physicochemical properties and explore new applications, such as migraine treatment and antiarrhythmic use. These modifications also include interaction capacity at the cytochrome P450 system, in vivo toxicity, and local anesthetic effects in rats, aiming to establish structure-activity relationships (Lupp et al., 2007).

  • Cytochrome P450 Interactions and Toxicity of Derivatives : Investigations into fomocaine derivatives' interactions with cytochrome P450, toxicity, and anesthetic effects reveal varying impacts on the CYP system, with less influence than fomocaine itself. The derivatives displayed comparable toxicity to fomocaine and stronger surface anesthesia, highlighting potential for further research in these derivatives, particularly those with specific chain lengths (Lupp et al., 2006).

  • Gel Formulation for Burns and Wounds : Fomocaine, combined with other agents in a gel formulation, has been studied for its efficacy in treating burns and wounds. The gel ensures deep penetration into the skin, providing quick pain relief. This application demonstrates the adaptability of fomocaine in different pharmaceutical formulations (Oelschläger & Rothley, 1979).

  • Development of Fotocaine for Neuronal Control : Researchers have developed fotocaine, a photochromic blocker of voltage-gated ion channels based on fomocaine. This derivative allows for the optical control of action potential firing in neurons, showing the potential of fomocaine derivatives in advanced neurological applications (Schoenberger et al., 2014).

  • Local Anesthetic Effects and Toxicity of Derivatives : Studies on the local anesthetic effects and toxicity of various fomocaine derivatives, including diethanolamine and morpholine derivatives, provide insights into their efficacy and safety profiles compared to other local anesthetics. These studies contribute to understanding the therapeutic potential of these derivatives (Fleck et al., 2003).

  • Blockade of Na+ Currents in Neurons : Fomocaine and its derivatives have been shown to effectively block voltage-gated Na+ currents in neurons, suggesting potential applications in local anesthesia and pain management (Baumgart et al., 2010).

  • Metabolism and Toxicity of Fomocaine and Derivatives : Various studies have explored the metabolism and toxicity of fomocaine and its derivatives, examining aspects like metabolite formation, biotransformation, and comparative toxicity. These studies are crucial for understanding the safety and effectiveness of fomocaine in clinical use (Seeling et al., 2001; Blume & Oelschläger, 1981).

  • Antiarrhythmic Properties : Fomocaine's antiarrhythmic properties have been noted, particularly its effects on ECG parameters and functional refractory periods, suggesting its potential use in treating cardiac arrhythmias (Reuter et al., 1975).

Future Directions

There is ongoing research into the properties and potential applications of Fomocaine and its derivatives . For instance, a new type of photochromic channel blocker based on Fomocaine, called Fotocaine, has been introduced, which can be used to control neuronal activity with light . This represents a promising direction for future research.

properties

IUPAC Name

4-[3-[4-(phenoxymethyl)phenyl]propyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-2-6-20(7-3-1)23-17-19-10-8-18(9-11-19)5-4-12-21-13-15-22-16-14-21/h1-3,6-11H,4-5,12-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHGCWVMTZWGAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCC2=CC=C(C=C2)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56583-43-8 (hydrochloride)
Record name Fomocaine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0046222
Record name Fomocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fomocaine

CAS RN

17692-39-6
Record name Fomocaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17692-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fomocaine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fomocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FOMOCAINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FOMOCAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XO7A09HQM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
229
Citations
C Fleck, M Kämena, L Tschritter, L Kersten… - …, 2001 - thieme-connect.com
Until now, no optimal local anaesthetic drug with long lasting effect and low toxicity has been developed. Fomocaine (CAS 17692-39-6), introduced in the German extrapharmacopoeia (…
Number of citations: 10 www.thieme-connect.com
C Fleck, E Karge, S Loy, J Wennek-Klose… - …, 2003 - thieme-connect.com
… On the basis of the experiments with fomocaine derivatives, distinct structureactivity relationships could be demonstrated for fomocaine derivatives concerning a) LA effects and b) …
Number of citations: 14 www.thieme-connect.com
M Schoenberger, A Damijonaitis, Z Zhang… - ACS chemical …, 2014 - ACS Publications
Photochromic blockers of voltage gated ion channels are powerful tools for the control of neuronal systems with high spatial and temporal precision. We now introduce fotocaine, a new …
Number of citations: 89 pubs.acs.org
A Seeling, F Leuschner, H Oelschläger - Arzneimittelforschung, 2001 - thieme-connect.com
… All metabolites except O/Se 10 and O/Se 11 showed a lower toxicity than fomocaine. In both species O/Se 10 and O/Se 11 are formed only in a small amount and are detoxified by …
Number of citations: 5 www.thieme-connect.com
A Lupp, E Karge, T Dahse, P Glassl, B Jung… - …, 2007 - thieme-connect.com
… µmol/l fomocaine by 25 and 50 %, respectively (Table 2.1). … As with fomocaine, effects were most pronounced on PROD … the fomocaine and the respective thiofomocaine derivatives. …
Number of citations: 1 www.thieme-connect.com
C Fleck, J Wennek-Klose, J Wange… - …, 2004 - thieme-connect.com
… The toxicity is quite comparable for fomocaine and its OW … LA effects of complexed fomocaine, whereas there were nearly … the complexed fomocaine was lower compared to fomocaine …
Number of citations: 9 www.thieme-connect.com
HAH Oelschläger, DJ Temple, CF Temple - Xenobiotica, 1975 - Taylor & Francis
… The molecular ion indicates incorporation of one atom of oxygen into the fomocaine molecule, giving either a hydroxylated fomocaine or the Noxide, the latter being eliminated by the t.1.…
Number of citations: 14 www.tandfonline.com
H Oelschläger, A Seeling - … ASPECTS OF DRUG DESIGN AND ACTION - ndl.ethernet.edu.et
… 6 Experiments with fomocaine administered to test subjects in the repeated patch test for … fomocaine has no carcinogenic and no mutagenic effects. The biotransformation of fomocaine …
Number of citations: 0 ndl.ethernet.edu.et
DJ Temple, KR Schesmer - Archiv der Pharmazie, 1978 - Wiley Online Library
Fomocaine is well absorbed by the buccal mucosa (about 70 % in 5 minutes) from an aqueous solution at pH 8, but only poorly absorbed at pH 4. However, it does not pass directly …
Number of citations: 16 onlinelibrary.wiley.com
T Dahse, J Wennek-Klose, M Listing… - Die Pharmazie-An …, 2006 - ingentaconnect.com
… In vitro investigations of phase I metabolism of the fomocaine derivative Oe 9000 with pig … to fomocaine. It displays a long duration of action, low toxicity and is superior to fomocaine with …
Number of citations: 1 www.ingentaconnect.com

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